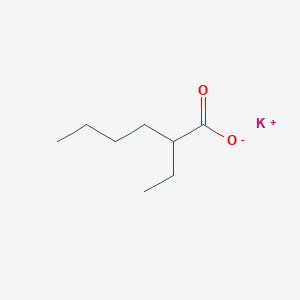![molecular formula C19H21ClFNO3 B7819122 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/structure/B7819122.png)
3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride
Übersicht
Beschreibung
“3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride” is a chemical compound with the molecular formula C19H21ClFNO3 . It is also known by other names such as cis-(-)-Paroxetine Hydrochloride and rac-trans Paroxetine-d4, Hydrochloride .
Molecular Structure Analysis
The molecular weight of this compound is 365.8 g/mol . The IUPAC name is 3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride . The InChIKey is GELRVIPPMNMYGS-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 4 rotatable bonds .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Analysis
- Chemical and Physical Properties : This compound, commonly known as Paroxetine hydrochloride, is a phenylpiperidine derivative and a selective serotonin reuptake inhibitor. It has well-documented physicochemical properties, spectroscopic data (including NMR, UV, FT-IR, MS, PXRD), stability, and methods of preparation and analysis in pharmaceutical and biological samples (Germann, Ma, Han, & Tikhomirova, 2013).
Molecular Structure
- Structural Analysis : The molecular structure of Paroxetine hydrochloride hemihydrate has been analyzed, revealing details about its piperidinium cations, chloride anions, and water molecules, which influence its chemical behavior (Ibers, 1999).
- Structural Characterization of Degradation Impurities : In a study involving stressed samples of Paroxetine hydrochloride hemihydrate, two unknown impurities were identified and characterized using spectral data from nuclear magnetic spectroscopy and mass spectrometry (Munigela et al., 2008).
Biochemical Interactions
- Interaction with CYP2B4 Enzyme : An X-ray crystal structure of CYP2B4 in complex with this drug was solved, providing insights into ligand binding and conformational states of the protein, highlighting the drug's potential interactions within biological systems (Shah et al., 2013).
Pharmacological Applications
- ALK Inhibitor Pharmacokinetics : The compound was studied for its role in the pharmacokinetics of novel Anaplastic Lymphoma Kinase inhibitors, demonstrating its relevance in cancer treatment research (Teffera et al., 2013).
Molecular Conformations and Intermolecular Interactions
- Analysis of Molecular Conformations : Research on closely related benzodioxol derivatives showed that while these compounds adopt similar molecular conformations, they exhibit different intermolecular interactions, an important aspect in understanding the compound's behavior in various environments (Mahesha et al., 2019).
Synthesis and Derivatives
- Synthesis of Analogs : There's research on the synthesis of derivatives like 4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines, which are structurally related to this compound and have shown 5-HT2 antagonist activity (Watanabe, Yoshiwara, & Kanao, 1993).
Wirkmechanismus
Target of Action
The primary target of this compound is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that is involved in mood regulation .
Mode of Action
The compound acts as a highly potent and selective serotonin reuptake inhibitor (SSRI) . It binds with high affinity to the serotonin transporter, inhibiting the reuptake of serotonin into the presynaptic neuron . This results in an increased concentration of serotonin in the synaptic cleft, enhancing serotoninergic neurotransmission .
Biochemical Pathways
By inhibiting the reuptake of serotonin, this compound affects the serotoninergic pathway . The increased availability of serotonin in the synaptic cleft can lead to downstream effects such as mood elevation, which is why compounds like this are often used in the treatment of depression .
Pharmacokinetics
As an ssri, it is likely to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The result of the compound’s action is an enhancement of serotoninergic neurotransmission , leading to increased serotonin activity . This can have various effects at the molecular and cellular level, potentially leading to improved mood and reduced symptoms of depression .
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELRVIPPMNMYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



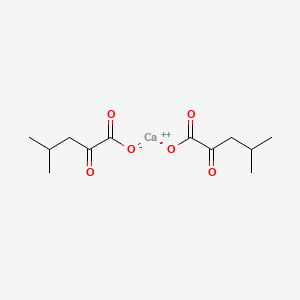


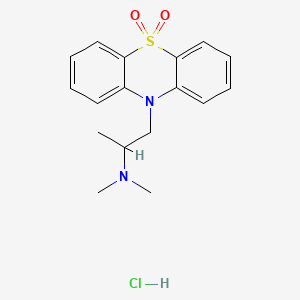
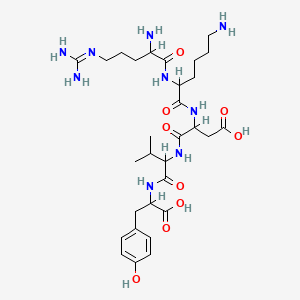
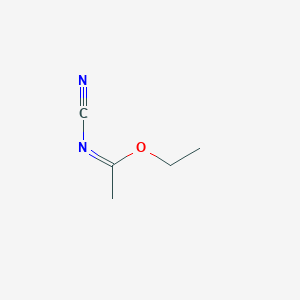

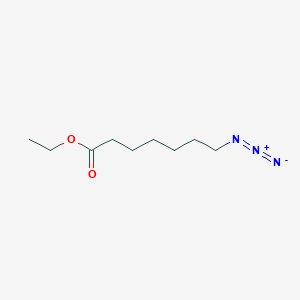
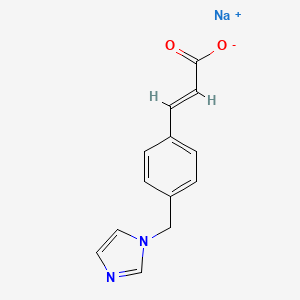

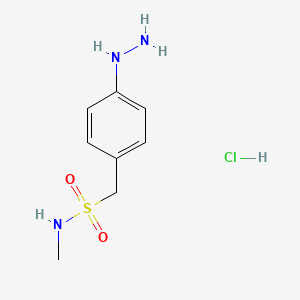
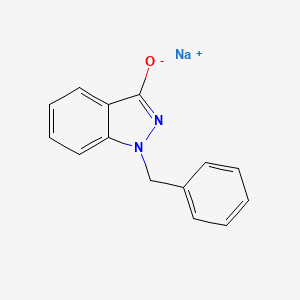
![(E)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;nitric acid](/img/structure/B7819124.png)
